molecular formula C18H20O3 B14527976 4-[(4-tert-Butylphenyl)methoxy]benzoic acid CAS No. 62290-42-0

4-[(4-tert-Butylphenyl)methoxy]benzoic acid

Cat. No.: B14527976
CAS No.: 62290-42-0
M. Wt: 284.3 g/mol
InChI Key: RXGOCPUCEUCGHD-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenyl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butylphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methoxy]benzoic acid typically involves the reaction of 4-tert-butylphenol with methoxybenzoic acid under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, followed by esterification and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and oxidizing agents (e.g., potassium permanganate). The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

4-[(4-tert-Butylphenyl)methoxy]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form cationic intermediates. These intermediates then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-Butylphenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

CAS No.

62290-42-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-8-4-13(5-9-15)12-21-16-10-6-14(7-11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

RXGOCPUCEUCGHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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